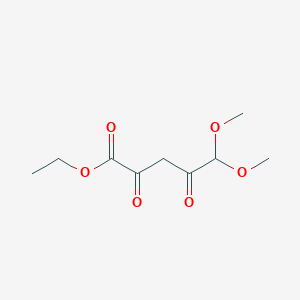![molecular formula C16H11NO B3045552 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline CAS No. 109722-74-9](/img/structure/B3045552.png)
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Overview
Description
5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline is a synthetic organic compound belonging to the class of indenoisoquinolines These compounds are known for their potential biological activities, particularly as inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the condensation of an appropriate indanone derivative with an isoquinoline derivative under acidic conditions. This is followed by cyclization and oxidation steps to form the desired indenoisoquinoline structure. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indenoisoquinolines.
Scientific Research Applications
5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The primary mechanism of action of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor but with a different chemical structure.
Indotecan (NSC 724998): A derivative of indenoisoquinoline with similar biological activity.
Indimitecan (NSC 725776): Another indenoisoquinoline derivative with potent anticancer activity.
Uniqueness
5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline is unique due to its synthetic accessibility and chemical stability compared to natural products like camptothecin. Additionally, it exhibits a different spectrum of activity and reduced susceptibility to drug resistance mechanisms, making it a valuable compound in the development of new therapeutic agents.
Properties
IUPAC Name |
6,11-dihydroindeno[1,2-c]isoquinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(14)17-16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPKKHSEOPGEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435704 | |
| Record name | 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109722-74-9 | |
| Record name | 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
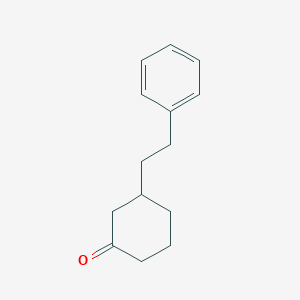
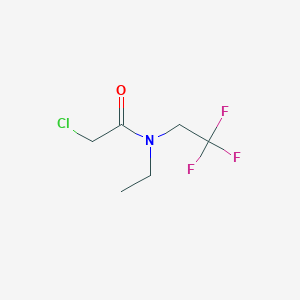
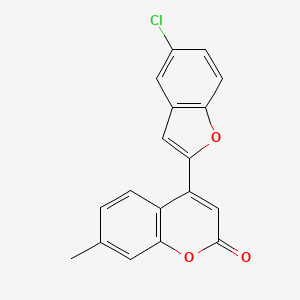
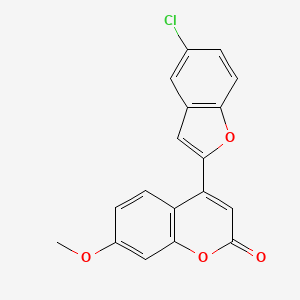
![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)
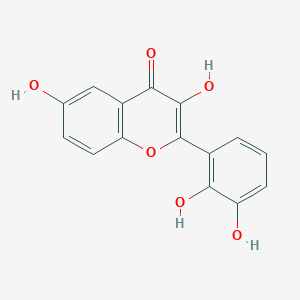


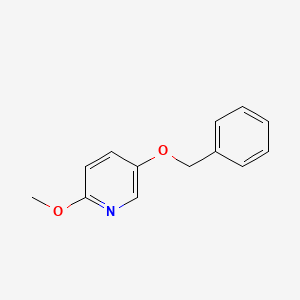
![Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-](/img/structure/B3045486.png)
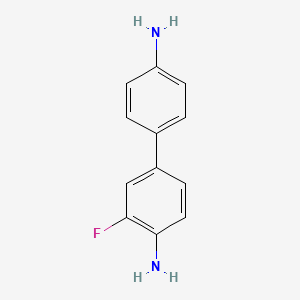
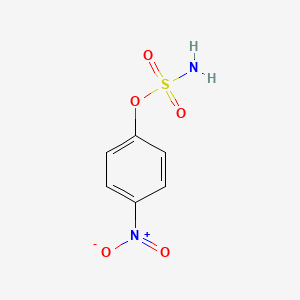
![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)
